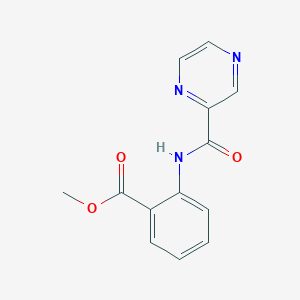

Methyl 2-(pyrazine-2-amido)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(pyrazine-2-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-19-13(18)9-4-2-3-5-10(9)16-12(17)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOOGAXMMZRSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Pyrazine 2 Amido Benzoate

Established Synthetic Routes to Pyrazine-2-carboxamides and Related Benzoate (B1203000) Derivatives

The synthesis of pyrazine-2-carboxamides, including methyl 2-(pyrazine-2-amido)benzoate, often involves the formation of an amide bond between a pyrazinecarboxylic acid derivative and an aminobenzoate.

Condensation Reactions Involving Pyrazinecarboxylic Acid Derivatives and Aminobenzoates

A primary and well-established method for synthesizing pyrazine-2-carboxamides is through the condensation reaction of a pyrazinecarboxylic acid derivative with an appropriate aminobenzoate. libretexts.org This reaction typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amino group of the benzoate.

One common approach is the conversion of the pyrazinecarboxylic acid to its more reactive acid chloride. For instance, 6-chloro-, 5-tert-butyl-, or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid can be reacted with thionyl chloride to form the corresponding acid chlorides. mdpi.com These acid chlorides are then condensed with various ring-substituted anilines to yield a series of pyrazine-2-carboxamides. mdpi.com This method is versatile and allows for the introduction of a wide range of substituents on the benzoate ring.

The reaction between an alcohol and a carboxylic acid to form an ester is known as esterification, a subcategory of condensation reactions that produces a water molecule. libretexts.org Strong acids, such as sulfuric acid, often catalyze these reactions. libretexts.org

Table 1: Examples of Condensation Reactions for Pyrazine-2-carboxamide Synthesis

| Pyrazinecarboxylic Acid Derivative | Aminobenzoate/Aniline | Product | Reference |

| 6-Chloropyrazine-2-carboxylic acid chloride | Substituted anilines | Substituted 6-chloro-N-phenylpyrazine-2-carboxamides | mdpi.com |

| 5-tert-Butylpyrazine-2-carboxylic acid chloride | Substituted anilines | Substituted 5-tert-butyl-N-phenylpyrazine-2-carboxamides | mdpi.com |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride | 3,5-bis-trifluoromethylphenyl aniline | 5-tert-Butyl-6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | mdpi.com |

| Methyl 3-amino-2-pyrazinecarboxylate | Ethyl 4-isocyanatobenzoate | 3-(p-Ethoxycarbonyl)phenyl-2,4(1H,3H)-pteridinedione | seikei.ac.jp |

This table provides illustrative examples of condensation reactions and is not exhaustive.

Alternative Synthetic Pathways for Pyrazine (B50134) Ring Construction and Functionalization

Beyond direct condensation, several other synthetic strategies can be employed to construct and functionalize the pyrazine ring, which can then be incorporated into the target molecule.

A novel method for the synthesis of substituted pyrazines starts from N-allyl malonamides. rsc.orgrsc.org This two-step sequence involves the diazidation of the N-allyl malonamide, followed by a thermal or copper-mediated cyclization. rsc.orgrsc.orgresearchgate.net This approach allows for the formation of pyrazines with ester and hydroxy groups at the 2- and 3-positions of the pyrazine core. rsc.orgrsc.orgresearchgate.net Further modifications, such as alkylations and cross-coupling reactions, can be performed on the resulting pyrazine structure. rsc.orgrsc.orgresearchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazine rings. rsc.orgresearchgate.netutwente.nl These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netutwente.nl

Commonly employed palladium-catalyzed reactions include:

Suzuki Reaction: This reaction couples a halopyrazine with a boronic acid. researchgate.netrsc.org It is a versatile method for introducing aryl or heteroaryl substituents onto the pyrazine ring. researchgate.net

Stille Reaction: This involves the coupling of a stannylated pyrazine with a halide or pseudohalide. rsc.org

Heck Reaction: This reaction couples a halopyrazine with an alkene. rsc.orgresearchgate.net

Sonogashira Reaction: This involves the coupling of a halopyrazine with a terminal alkyne. rsc.orgresearchgate.net

Iron-catalyzed cross-coupling has also been demonstrated for the arylation of pyrazines with arylboronic acids, providing a cost-effective and environmentally friendly alternative. acs.org Furthermore, Suzuki-Miyaura cross-coupling reactions have been successfully used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. semanticscholar.org

The formation of the amide bond in this compound can be achieved using a variety of coupling reagents that activate the carboxylic acid. growingscience.com

Common strategies include:

Acyl Halide Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. growingscience.comfishersci.co.uk

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. growingscience.comfishersci.co.ukpeptide.com

Uronium/Aminium Reagents: Reagents like HBTU, TBTU, and HATU are highly efficient for amide bond formation and are particularly useful in peptide synthesis. peptide.com

Other Reagents: A combination of methanesulfonyl chloride and N-methylimidazole has been found to be effective for coupling electron-deficient pyrazine amines with various aryl and heteroaryl acids. researchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Specific Examples | Byproducts | Notes | Reference |

| Acyl Halide Precursors | Thionyl chloride (SOCl₂), Oxalyl chloride | SO₂, HCl, CO, CO₂ | Highly reactive, may require base to neutralize HCl | growingscience.comfishersci.co.uk |

| Carbodiimides | DCC, DIC, EDC | Dicyclohexylurea (DCU), Diisopropylurea | DCU is poorly soluble, DIC byproduct is more soluble | growingscience.comfishersci.co.ukpeptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Tetramethylurea | Fast reactions, low racemization | peptide.com |

| Phosphonium Salts | PyAOP | Triphenylphosphine oxide | Effective for hindered couplings | peptide.com |

| Other | N-Propanephosphonic acid anhydride (B1165640) (T3P) | Phosphonic acids | Low epimerization | organic-chemistry.org |

This table summarizes common coupling reagents and is not an exhaustive list.

Derivatization Strategies for this compound and its Analogs

The core structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of related compounds with potentially diverse properties.

Derivatization can be achieved by modifying either the pyrazine or the benzoate ring. For instance, starting with a substituted pyrazine-2-carbohydrazide, a variety of iminobenzoates can be prepared by reacting them with different esters. nih.govresearchgate.net Similarly, the benzoate portion can be modified by starting with differently substituted 4-hydroxybenzaldehydes, which are then converted to esters before reaction with the pyrazine component. nih.govresearchgate.net

Fluorescence derivatization reagents can also be synthesized from pyrazine precursors. For example, 3-(p-chlorocarbonyl)phenyl-1-methyl-2,4(1H,3H)-pteridinedione, synthesized from methyl 3-amino-2-pyrazinecarboxylate, can be used to derivatize amines and alcohols. seikei.ac.jp

Modifikácie na Pyrazínovej Časti

Pyrazínový kruh v metyl 2-(pyrazín-2-amido)benzoáte je elektrón-deficitný heterocyklus, čo ovplyvňuje jeho reaktivitu. Modifikácie na tejto časti molekuly môžu viesť k derivátom s pozmenenými elektronickými, sterickými a farmakologickými vlastnosťami.

Jednou z kľúčových stratégií pre modifikáciu pyrazínového kruhu je zavedenie substituenta, ktorý môže následne slúžiť ako "úchyt" pre ďalšie transformácie. Napríklad, syntéza môže vychádzať z chlórovaného derivátu pyrazínu, ako je metyl-2-(5-chlórpyrazín-2-amido)benzoát. Atóm chlóru na pyrazínovom kruhu je náchylný na nukleofilnú substitúciu a môže sa zúčastňovať na krížových kopulačných reakciách.

Tabuľka 1: Príklady Modifikácií na Pyrazínovej Časti

| Východiskový Materiál | Reagent | Podmienky Reakcie | Produkt | Referencia |

| Metyl 2-(5-chlórpyrazín-2-amido)benzoát | ArB(OH)₂ | Pd(PPh₃)₄, K₂CO₃, Dioxán/H₂O, 90 °C | Metyl 2-(5-arylpyrazín-2-amido)benzoát | semanticscholar.orgmdpi.com |

| Metyl 2-(5-chlórpyrazín-2-amido)benzoát | R₂NH | DMSO, 120 °C | Metyl 2-(5-(dialkylamino)pyrazín-2-amido)benzoát | |

| Metyl 2-(pyrazín-2-amido)benzoát | m-CPBA | CH₂Cl₂, 25 °C | Metyl 2-(pyrazín-1-oxid-2-amido)benzoát |

Suzukiho Krížová Kopulačná Reakcia: Halogenované pyrazíny môžu reagovať s arylborónovými kyselinami v prítomnosti paládiového katalyzátora za vzniku arylovaných derivátov. semanticscholar.orgmdpi.com Táto reakcia je vysoko univerzálna a umožňuje zavedenie širokej škály arylových a heteroarylových skupín.

Buchwaldova-Hartwigova Aminácia: Atóm chlóru môže byť tiež nahradený rôznymi amínmi prostredníctvom paládiom katalyzovanej Buchwaldovej-Hartwigovej aminácie, čím sa zavedú nové dusíkaté substituenty.

N-Oxidácia: Atómy dusíka v pyrazínovom kruhu môžu byť oxidované za vzniku N-oxidov. Táto transformácia mení elektronické vlastnosti kruhu a môže umožniť ďalšie regioselektívne funkcionalizácie.

Modifikácie na Benzoátovej Časti

Benzoátová časť molekuly ponúka niekoľko miest pre chemické modifikácie, vrátane aromatického kruhu a esterovej funkčnej skupiny.

Aromatický kruh benzoátu môže podliehať elektrofilnej aromatickej substitúcii. Prítomnosť amino-amidovej skupiny (aktivujúca a orto-, para- usmerňujúca) a metoxykarbonylovej skupiny (deaktivujúca a meta- usmerňujúca) bude riadiť regioselektivitu týchto reakcií.

Tabuľka 2: Príklady Modifikácií na Benzoátovej Časti

| Východiskový Materiál | Reagent | Podmienky Reakcie | Produkt | Referencia |

| Metyl 2-(pyrazín-2-amido)benzoát | HNO₃, H₂SO₄ | 0 °C | Metyl 4-nitro-2-(pyrazín-2-amido)benzoát | |

| Metyl 2-(pyrazín-2-amido)benzoát | Br₂, FeBr₃ | CH₂Cl₂ | Metyl 4-bróm-2-(pyrazín-2-amido)benzoát | |

| Metyl 2-(pyrazín-2-amido)benzoát | LiOH, H₂O/THF | 25 °C | Kyselina 2-(pyrazín-2-amido)benzoová | |

| Kyselina 2-(pyrazín-2-amido)benzoová | RNH₂, HATU, DIPEA | DMF, 25 °C | N-Alkyl-2-(pyrazín-2-amido)benzamid |

Nitácia a Halogenácia: Aromatický kruh môže byť nitrovaný alebo halogenovaný, pričom sa očakáva, že substitúcia prebehne prednostne v polohe para- voči amino-amidovej skupine. nih.gov

Hydrolýza Estera: Metyl esterová skupina môže byť ľahko hydrolyzovaná na zodpovedajúcu karboxylovú kyselinu v kyslých alebo zásaditých podmienkach. mdpi.com Vzniknutá kyselina 2-(pyrazín-2-amido)benzoová slúži ako všestranný medziprodukt.

Tvorba Amidu: Karboxylová kyselina môže byť následne spojená s rôznymi amínmi za použitia kopulačných činidiel (napr. HATU, HBTU), čím sa vytvorí nová amidová väzba a vzniknú deriváty benzamidu.

Transformácie Zahŕňajúce Amidovú Väzbu

Amidová väzba je robustná funkčná skupina, ale môže podliehať špecifickým chemickým transformáciám.

Tabuľka 3: Príklady Transformácií Zahŕňajúcich Amidovú Väzbu

| Východiskový Materiál | Reagent | Podmienky Reakcie | Produkt | Referencia |

| Metyl 2-(pyrazín-2-amido)benzoát | HCl (aq), Reflux | Reflux | Kyselina 2-aminobenzoová a Kyselina pyrazín-2-karboxylová | |

| Metyl 2-(pyrazín-2-amido)benzoát | LiAlH₄ | THF, Reflux | Metyl 2-((pyrazín-2-yl)metylamino)benzoát | |

| Metyl 2-(pyrazín-2-amido)benzoát | Lawessonov reagent | Toluén, Reflux | Metyl 2-(pyrazín-2-karbotioamido)benzoát |

Hydrolýza Amidu: V drsných kyslých alebo zásaditých podmienkach a pri zvýšenej teplote môže byť amidová väzba hydrolyzovaná, čím sa rozštiepi molekula na jej pôvodné zložky: metyl-antranilát (alebo jeho hydrolyzovaný produkt) a kyselinu pyrazín-2-karboxylovú.

Redukcia Amidu: Silné redukčné činidlá, ako je hydrid lítno-hlinitý (LiAlH₄), môžu redukovať amidovú karbonyl skupinu na metylénovú skupinu, čím vznikne zodpovedajúci sekundárny amín.

Tionácia: Amidová skupina môže byť premenená na tioamid pomocou tionačných činidiel, ako je Lawessonov reagent. Táto transformácia mení geometriu a elektronické vlastnosti väzby a môže byť východiskovým bodom pre syntézu heterocyklov obsahujúcich síru.

Na záver, metyl 2-(pyrazín-2-amido)benzoát predstavuje všestrannú molekulárnu kostru, ktorá umožňuje selektívne modifikácie na pyrazínovej aj benzoátovej časti, ako aj transformácie samotnej amidovej väzby. Tieto chemické manipulácie otvárajú dvere k syntéze širokej škály derivátov s potenciálnym využitím v rôznych oblastiach chemického výskumu.

Tabuľka Mien Zlúčenín

| Názov Zlúčeniny |

| Metyl 2-(pyrazín-2-amido)benzoát |

| Metyl 2-(5-chlórpyrazín-2-amido)benzoát |

| Metyl 2-(5-arylpyrazín-2-amido)benzoát |

| Metyl 2-(5-(dialkylamino)pyrazín-2-amido)benzoát |

| Metyl 2-(pyrazín-1-oxid-2-amido)benzoát |

| Metyl 4-nitro-2-(pyrazín-2-amido)benzoát |

| Metyl 4-bróm-2-(pyrazín-2-amido)benzoát |

| Kyselina 2-(pyrazín-2-amido)benzoová |

| N-Alkyl-2-(pyrazín-2-amido)benzamid |

| Kyselina 2-aminobenzoová |

| Kyselina pyrazín-2-karboxylová |

| Metyl 2-((pyrazín-2-yl)metylamino)benzoát |

| Metyl 2-(pyrazín-2-karbotioamido)benzoát |

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Pyrazine 2 Amido Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within a molecule and for studying its conformational preferences in solution. For Methyl 2-(pyrazine-2-amido)benzoate, both ¹H and ¹³C NMR data are critical for confirming the covalent framework and understanding the spatial orientation of the pyrazine (B50134) and benzoate (B1203000) rings.

The expected ¹H NMR spectrum of this compound would feature distinct signals for the aromatic protons on both the pyrazine and benzoate rings, as well as a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of their substitution pattern and electronic environment. The amide proton would likely appear as a broad singlet at a downfield chemical shift, characteristic of its involvement in hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct resonances for each carbon atom in the molecule. The chemical shifts of the carbonyl carbons (amide and ester) would be particularly informative, appearing in the downfield region of the spectrum. The positions of the aromatic carbon signals would further confirm the substitution pattern on both rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine H-3 | 9.20-9.30 | - |

| Pyrazine H-5 | 8.75-8.85 | - |

| Pyrazine H-6 | 8.60-8.70 | - |

| Benzoate H-3' | 7.90-8.00 | - |

| Benzoate H-4' | 7.50-7.60 | - |

| Benzoate H-5' | 7.10-7.20 | - |

| Benzoate H-6' | 8.50-8.60 | - |

| Amide N-H | 10.0-11.0 (broad) | - |

| Methyl (-OCH₃) | 3.80-3.90 (singlet) | 52.0-53.0 |

| Pyrazine C-2 | - | 145.0-146.0 |

| Pyrazine C-3 | - | 143.0-144.0 |

| Pyrazine C-5 | - | 147.0-148.0 |

| Pyrazine C-6 | - | 144.0-145.0 |

| Benzoate C-1' | - | 120.0-121.0 |

| Benzoate C-2' | - | 140.0-141.0 |

| Benzoate C-3' | - | 123.0-124.0 |

| Benzoate C-4' | - | 132.0-133.0 |

| Benzoate C-5' | - | 121.0-122.0 |

| Benzoate C-6' | - | 134.0-135.0 |

| Amide C=O | - | 163.0-164.0 |

| Ester C=O | - | 168.0-169.0 |

Note: These are predicted values based on known data for similar structures and may vary from experimental results.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, characteristic absorption bands would confirm the presence of the amide and ester functionalities. A strong absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibrations of the ester group. The amide C=O stretching vibration would likely appear at a slightly lower frequency, around 1650-1680 cm⁻¹, due to the influence of the adjacent aromatic rings and potential hydrogen bonding. The N-H stretching vibration of the amide group would be observed as a band in the region of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic rings and the methyl group, as well as C-N and C-O stretching vibrations, would be present in the spectrum.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₁N₃O₃), the molecular weight is 257.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 257. Predicted mass spectrometry data also suggests the presence of adducts such as [M+H]⁺ at m/z 258.08733 and [M+Na]⁺ at m/z 280.06927. uni.lu The fragmentation pattern would likely involve the cleavage of the amide and ester bonds, leading to characteristic fragment ions that can further confirm the structure of the molecule.

Interactive Data Table: Key IR Absorption Bands and Predicted MS Fragments for this compound

| Spectroscopic Technique | Feature | Expected Value/Observation | Assignment |

| Infrared (IR) | N-H Stretch | 3200-3400 cm⁻¹ | Amide N-H |

| Infrared (IR) | C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | Ar-H |

| Infrared (IR) | C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | -CH₃ |

| Infrared (IR) | C=O Stretch (Ester) | 1680-1720 cm⁻¹ | Ester C=O |

| Infrared (IR) | C=O Stretch (Amide I) | 1650-1680 cm⁻¹ | Amide C=O |

| Infrared (IR) | N-H Bend (Amide II) | 1510-1570 cm⁻¹ | Amide N-H bend |

| Infrared (IR) | C-O Stretch | 1200-1300 cm⁻¹ | Ester C-O |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ | m/z 257 | C₁₃H₁₁N₃O₃ |

| Mass Spectrometry (MS) | [M+H]⁺ | m/z 258.087 | Protonated Molecule |

| Mass Spectrometry (MS) | [M+Na]⁺ | m/z 280.070 | Sodium Adduct |

Note: IR values are typical ranges and may shift based on the specific molecular environment. MS data is based on predicted values from PubChemLite. uni.lu

Single Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

It is highly probable that in the solid state, the molecule adopts a largely planar conformation, facilitated by the trans amide linkage and intramolecular hydrogen bonding between the amide N-H and a pyrazine nitrogen atom. The crystal packing is expected to be governed by a network of intermolecular interactions. These may include π-π stacking interactions between the aromatic pyrazine and benzoate rings of adjacent molecules. Hydrogen bonding is also expected to play a crucial role in the supramolecular assembly. In addition to the intramolecular hydrogen bond, intermolecular hydrogen bonds could form between the amide or ester carbonyl oxygens and aromatic C-H donors of neighboring molecules. These interactions would lead to the formation of a stable, three-dimensional crystal lattice. The precise arrangement of the molecules in the unit cell would determine the crystal system and space group.

Interactive Data Table: Expected Crystallographic Parameters and Intermolecular Interactions for this compound

| Parameter | Expected Observation |

| Crystal System | Monoclinic or Orthorhombic (Common for similar organic molecules) |

| Space Group | P2₁/c or Pbca (Examples from related structures) |

| Conformation | Largely planar with a trans amide bond |

| Intramolecular H-Bond | N-H···N (amide to pyrazine) |

| Intermolecular Interactions | π-π stacking (between aromatic rings), C-H···O hydrogen bonds |

| Packing Motif | Formation of layers or herringbone patterns |

Note: These are expected parameters based on the analysis of structurally similar compounds and await experimental verification.

Computational and Theoretical Investigations of Methyl 2 Pyrazine 2 Amido Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It provides insights into electron distribution, molecular geometry, and various chemical properties. Despite its utility, specific DFT studies focused exclusively on Methyl 2-(pyrazine-2-amido)benzoate are not presently available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests higher reactivity.

No published studies were found that report the calculated HOMO and LUMO energies or the HOMO-LUMO gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. These maps visualize the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Specific MEP maps for this compound have not been published. Such a map would be expected to show negative potential around the nitrogen atoms of the pyrazine (B50134) ring and the carbonyl oxygen of the amide and ester groups, while positive potential might be located on the amide proton.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, hyperconjugative interactions, and the delocalization of electron density, offering deep insights into molecular stability.

There are no available NBO analysis reports specifically for this compound to detail these intramolecular interactions.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

A search of scientific literature did not uncover any studies that have performed MD simulations on this compound to explore its conformational landscape.

Molecular Docking Studies in Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target like a protein or nucleic acid.

Binding Mode Analysis with Biological Macromolecules

Binding mode analysis examines the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a ligand and its target macromolecule. This analysis is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

No molecular docking studies or binding mode analyses involving this compound and any specific biological macromolecules have been reported in the accessible literature. Therefore, its potential as a ligand for any biological target remains computationally unverified.

Energetic Contributions to Ligand-Receptor Interactions

The interaction of a ligand, such as this compound, with its biological receptor is a complex process governed by a variety of non-covalent interactions. Computational studies, particularly those employing quantum mechanics and molecular mechanics (QM/MM), are invaluable for dissecting the energetic landscape of these interactions. Such analyses provide a quantitative understanding of the forces driving ligand binding and specificity.

The binding of a ligand to a receptor is typically characterized by a negative change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. The enthalpic component, which relates to the heat change upon binding, is a direct measure of the strength of the intermolecular interactions formed between the ligand and the receptor's active site. These interactions can be categorized into several key energetic contributions:

Electrostatic Interactions: These arise from the attraction or repulsion between the permanent charge distributions of the ligand and the receptor. The pyrazine and benzoate (B1203000) rings, along with the amide linkage in this compound, create a distinct electrostatic potential that can favorably interact with polar and charged residues in a binding pocket.

Hydrogen Bonds: The amide group of this compound contains both a hydrogen bond donor (N-H) and acceptor (C=O). Furthermore, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. These groups can form strong, directional hydrogen bonds with appropriate residues in the receptor, such as serine, threonine, or the peptide backbone, contributing significantly to binding affinity. Conformational studies on related 2-pyrazinylcarboxamidobenzoates have indicated the presence of an internal hydrogen bond, which can influence the molecule's preferred conformation for receptor binding acs.org.

Van der Waals Interactions: These are weaker, non-specific interactions that include London dispersion forces and short-range repulsion. While individually weak, the cumulative effect of van der Waals contacts across the entire ligand-receptor interface can be substantial, particularly for well-fitted ligands.

Pi-Interactions: The aromatic pyrazine and benzoate rings of the molecule can engage in various π-interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and cation-π interactions with charged residues (e.g., lysine, arginine). These interactions are crucial for the recognition of aromatic ligands.

A hypothetical energetic decomposition of the interaction of this compound with a target receptor, based on computational analyses of similar ligand-receptor systems, is presented in the table below.

| Interaction Type | Energy Contribution (kcal/mol) | Key Interacting Groups |

| Electrostatic | -10 to -20 | Amide group, Pyrazine nitrogens, Ester carbonyl |

| Hydrogen Bonds | -5 to -15 | Amide N-H, Amide C=O, Pyrazine N |

| Van der Waals | -5 to -10 | Full ligand surface |

| π-π Stacking | -2 to -5 | Pyrazine ring, Benzoate ring |

| Desolvation Penalty | +5 to +15 | Polar moieties of the ligand |

| Total Binding Energy | -17 to -35 |

Note: The values presented in this table are illustrative and would vary depending on the specific receptor and the computational methods employed.

Advanced Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.org By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a three-dimensional map of the close contacts between neighboring molecules. This analysis is instrumental in understanding the packing motifs and the relative importance of different types of non-covalent interactions that stabilize the crystal structure.

For a crystalline solid of this compound, the Hirshfeld surface would reveal a complex network of interactions. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

A key output of Hirshfeld analysis is the 2D fingerprint plot, which provides a quantitative summary of the intermolecular contacts. This plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing forces.

Based on the molecular structure of this compound and data from related pyrazine derivatives, the following intermolecular contacts would be expected to be prominent in its crystalline state: iucr.orgnih.govmdpi.com

H···H Contacts: As is common for organic molecules, these interactions, arising from the numerous hydrogen atoms on the periphery of the molecule, would likely constitute the largest percentage of the surface area.

O···H/H···O Contacts: These contacts, representing hydrogen bonds and other close interactions involving oxygen atoms, would be significant due to the presence of the carbonyl groups of the ester and amide, and potentially the pyrazine nitrogen atoms.

C···H/H···C Contacts: These represent weaker C-H···π and other van der Waals interactions and are expected to make a notable contribution to the crystal packing.

N···H/H···N Contacts: These contacts are indicative of hydrogen bonds involving the amide and pyrazine nitrogen atoms and would be a key feature in the fingerprint plot.

C···C Contacts: These contacts can signify the presence of π-π stacking interactions between the aromatic pyrazine and benzoate rings of adjacent molecules.

A projected breakdown of the percentage contributions of these intermolecular contacts to the Hirshfeld surface of this compound is provided in the table below, based on analyses of similar compounds. iucr.orgnih.gov

| Intermolecular Contact | Projected Percentage Contribution to Hirshfeld Surface |

| H···H | 35 - 45% |

| O···H/H···O | 20 - 30% |

| C···H/H···C | 10 - 20% |

| N···H/H···N | 5 - 10% |

| C···C | 2 - 5% |

| Other | < 5% |

The detailed analysis of these interactions through Hirshfeld surfaces provides crucial insights into the supramolecular assembly of this compound in the solid state, which can influence its physicochemical properties such as solubility and melting point.

Structure Activity Relationship Sar Studies of Methyl 2 Pyrazine 2 Amido Benzoate Analogs

Impact of Substituent Variation on Modulatory Potential

The specific placement of substituents on the aromatic rings can lead to significant differences in activity. For instance, studies on benzoic acid derivatives have shown that the position of a substituent, such as a hydroxyl or methoxyl group, can weaken or enhance its biological effects. nih.gov In one study, moving a hydroxyl group to the second carbon atom of the benzoic ring reduced the time needed to kill bacterial cells. nih.gov Similarly, in pyrrolo[1,2-a]pyrazine (B1600676) derivatives, meta-substituted analogs displayed high activity in certain anticonvulsant tests, while the efficacy in other models was less affected by the substituent's position on the phenyl moiety. nih.gov This highlights that the influence of positional isomerism is often context-dependent and related to the specific biological target and assay.

The following table illustrates the impact of substituent position on the activity of benzoic acid derivatives against E. coli:

| Substituent | Position | Effect on Antibacterial Activity |

| Hydroxyl | 2 | Reduced time to kill bacterial cells |

| Hydroxyl | - | Weakened effect compared to benzoic acid |

| Methoxyl | - | Weakened effect compared to benzoic acid |

| Methoxyl | - | Greater limitation of biofilm formation than hydroxyl derivatives |

Data sourced from a study on the effect of positional isomerism of benzoic acid derivatives against E. coli. nih.gov

The electronic properties (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents are critical determinants of a molecule's activity. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient areas of a biological target. mdpi.com Conversely, electron-withdrawing groups decrease electron density. mdpi.com For example, in pyrazole (B372694) derivatives, electron-donating groups were found to favor the C3-tautomer, while electron-withdrawing groups stabilized the C5-tautomer. mdpi.com

Steric factors also play a crucial role. Bulky substituents can hinder the molecule from fitting into a binding pocket, thereby reducing or abolishing its activity. nih.gov However, in some cases, increased steric bulk can lead to more favorable interactions. For instance, in the acylation of 1-phenylpyrazole, sterically hindered acid chlorides resulted in higher yields, suggesting a steric acceleration during a key reaction step. bath.ac.uk

The interplay between electronic and steric effects is complex. In a series of pyrazine (B50134) derivatives, the introduction of a donor group significantly lowered the ionization potential, making them more easily oxidizable. researchgate.net This highlights how electronic modifications can directly impact the chemical reactivity and, by extension, the biological activity of the molecule.

Conformational Analysis and its Correlation with Activity

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets. For flexible molecules like Methyl 2-(pyrazine-2-amido)benzoate, understanding the preferred conformations and how they relate to activity is a key aspect of SAR studies.

Intramolecular hydrogen bonds, where a hydrogen atom is attracted to an electronegative atom within the same molecule, can have a profound effect on the conformation and properties of a molecule. In the case of this compound, an intramolecular hydrogen bond can form between the amide hydrogen and the ester's carbonyl oxygen. This interaction can lock the molecule into a more rigid conformation. The formation of such a bond is often a prerequisite for certain biological activities, as it pre-organizes the molecule for binding to its target. researchgate.net

The strength of intramolecular hydrogen bonds is influenced by factors such as the distance between the hydrogen and the acceptor atom and the hybridization of the acceptor atom. osti.gov Studies on aromatic amides have shown that intramolecular N–H⋯Br and N–H⋯I hydrogen bonds can exist when stronger intermolecular hydrogen bonds are not competing. rsc.org This indicates that the molecular environment can influence which intramolecular interactions are favored.

In Silico Approaches to SAR Elucidation

Computational methods, or in silico studies, are powerful tools for investigating SAR. Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking can provide insights into how structural modifications affect activity and can help predict the activity of new analogs.

In 2D-QSAR studies of pyrazine analogs, topological descriptors have been shown to be important in predicting antagonistic activity against the NMDA receptor. nih.gov 3D-QSAR analyses have further highlighted the importance of steric and electrostatic fields in determining the activity of these compounds. nih.gov

Molecular docking is another valuable in silico technique that predicts the preferred orientation of a molecule when bound to a target protein. For example, docking studies of pyrazine-2-carboxylic acid derivatives with the Mycobacterium tuberculosis InhA protein revealed that the derivative with the lowest rerank score, indicating a potentially stronger binding affinity, also had the lowest experimental minimum inhibitory concentration (MIC) value. researchgate.net These studies suggested that the binding interactions involved both hydrogen bonding and π-π stacking. researchgate.net Such computational approaches can guide the design of more potent and selective analogs by providing a rational basis for structural modifications. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with their observed biological effects.

For pyrazine derivatives, QSAR models have been successfully developed to predict their activity in various applications. In one study, QSAR models were created for a series of pyrazine derivatives to predict their efficacy as corrosion inhibitors for steel in an oilfield acidizing environment. electrochemsci.org The study found that the inhibition efficiencies of the pyrazine molecules were influenced by descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment (DM), and molecular volume (MV). electrochemsci.org This model was then used to design new pyrazine derivatives with potentially improved corrosion inhibition properties. electrochemsci.org

In the field of agrochemicals, QSAR studies have been conducted on pyrazinecarboxamide derivatives with herbicidal activity. researchgate.net These studies utilized methods such as principal component analysis (PCA), multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN) to build predictive models. researchgate.net The resulting models provided valuable insights into the structural features that contribute to the herbicidal activity of these compounds, aiding in the design of novel and more effective herbicides. researchgate.net

Another example of QSAR application is in the study of 6-arylpyrazine-2-carboxamides as potential inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. researchgate.net By developing QSAR models, researchers were able to identify key molecular descriptors that correlate with the antitrypanosomal activity of these compounds, providing a rational basis for the design of more potent derivatives. researchgate.net

The table below presents a summary of QSAR studies on pyrazine derivatives, showcasing the methodologies and key findings.

| Compound Series | Biological Activity | QSAR Methodology | Key Molecular Descriptors |

| Pyrazine Derivatives | Corrosion Inhibition | Multiple Linear Regression | ELUMO, Dipole Moment (DM), Molecular Volume (MV) electrochemsci.org |

| Pyrazinecarboxamides | Herbicidal Activity | PCA, MLR, MNLR, ANN | Various 2D descriptors researchgate.net |

| 6-Arylpyrazine-2-carboxamides | Antitrypanosomal Activity | Not specified | Not specified researchgate.net |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular response. This model, or pharmacophore, represents the key steric and electronic features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target protein is unknown. This method relies on a set of known active ligands to derive a common pharmacophore model. By aligning the structures of these active molecules, the shared chemical features responsible for their biological activity can be identified. mdpi.com This approach has been successfully used to identify novel TGR5 agonists, where a ligand-based virtual screening combined with pharmacophore mapping and molecular docking led to the discovery of new nonsteroidal compounds. bohrium.com

In contrast, structure-based pharmacophore modeling is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. mdpi.com This method involves identifying the key interaction points between the protein and a co-crystallized ligand to generate a pharmacophore model. mdpi.com This was demonstrated in the development of Janus Kinase (JAK) inhibitors, where structure-based models were created from X-ray structures of JAK1 and JAK2 in complex with their ligands. mdpi.com These models highlighted crucial interactions, such as hydrogen bonds with specific amino acid residues like Leu959 and Glu930, respectively. mdpi.com

For pyrazine-2-carboxamide derivatives, pharmacophore modeling has been instrumental in understanding their interactions with various biological targets. For instance, in the discovery of potent TGR5 agonists, a series of 3-phenoxypyrazine-2-carboxamide derivatives were designed and evaluated, leading to the identification of compounds with excellent agonist activity. bohrium.com Similarly, 3D-pharmacophore modeling was employed in the study of pyrazinoic acid-isoniazid hybrid conjugates to support their observed biological properties against mycobacteria. nih.gov

The following table illustrates the application of pharmacophore modeling in the design of bioactive compounds, including those with a pyrazine core.

| Target | Compound Series | Modeling Approach | Key Pharmacophoric Features |

| TGR5 | 3-Phenoxypyrazine-2-carboxamides | Ligand-Based | Not specified bohrium.com |

| JAK1 | Various inhibitors | Structure-Based & Ligand-Based | Hydrogen Bond Donor (HBD), Hydrogen Bond Acceptor (HBA), Hydrophobic Core (HC) mdpi.com |

| JAK2 | Various inhibitors | Structure-Based & Ligand-Based | HBD, HBA, Aromatic Interaction (AI) mdpi.com |

| Mycobacterial targets | Pyrazinoic acid-isoniazid hybrids | 3D-Pharmacophore Modeling | Not specified nih.gov |

Reactivity and Advanced Reaction Mechanisms of Methyl 2 Pyrazine 2 Amido Benzoate

Mechanistic Investigations of Amide Hydrolysis and Transamidation Reactions

The amide linkage is a critical functional group that often governs the stability and reactivity of the molecule. Its cleavage through hydrolysis or transformation via transamidation are key reactions.

Amide Hydrolysis: The hydrolysis of the amide bond in Methyl 2-(pyrazine-2-amido)benzoate can be catalyzed by acid or base. The mechanism typically involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine portion (2-aminobenzoate) yields the carboxylic acid (pyrazinoic acid). Studies on related peptide systems containing cyclic amino acids have shown that acid-catalyzed hydrolysis, for instance with trifluoroacetic acid (TFA), can proceed through an oxazolinium ion intermediate, which represents a potential pathway for this compound as well. nih.gov

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion is the rate-determining step, which is followed by a rapid deprotonation of the resulting carboxylic acid by the strongly basic leaving group.

Transamidation Reactions: Transamidation is a process where an amide reacts with an amine, resulting in the exchange of the amine portion of the amide. This reaction is typically challenging due to the low reactivity of the amide bond but can be facilitated under specific conditions. Research on pyrazinamide (B1679903) (PZA), a structurally related compound, has shown that transamidation can occur in the molten state. When cocrystals of PZA and p-aminobenzoic acid (p-ABA) were melted, a transamidation reaction led to the formation of 4-(pyrazine-2-carboxamido)benzoic acid. dntb.gov.uascispace.com This suggests that this compound could undergo similar thermal transamidation reactions with suitable amine nucleophiles.

Catalytic methods have also been developed to facilitate transamidation under milder conditions. These often involve metal catalysts or the use of activating agents. organic-chemistry.org For instance, iron(III) salts have been shown to catalyze the transamidation of various amides with amines under solvent-free conditions. organic-chemistry.org

| Reaction Type | Conditions | Key Mechanistic Feature | Potential Product(s) from this compound |

| Acid Hydrolysis | Aqueous acid (e.g., HCl, TFA) | Protonation of carbonyl oxygen, formation of tetrahedral intermediate. nih.gov | Pyrazine-2-carboxylic acid and Methyl anthranilate |

| Base Hydrolysis | Aqueous base (e.g., NaOH) | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate. | Pyrazine-2-carboxylate and Methyl anthranilate |

| Thermal Transamidation | Molten state with an amine | Nucleophilic attack by amine at high temperature. dntb.gov.uascispace.com | New amide derived from the attacking amine |

| Catalytic Transamidation | Amine, catalyst (e.g., Fe(III) salts), solvent-free or in solvent. organic-chemistry.org | Catalyst-assisted activation of the amide bond. | New amide derived from the attacking amine |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine (B50134) Moiety

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.de This electronic character strongly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyrazine ring is highly deactivated towards electrophilic attack. The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic than benzene (B151609). thieme-connect.deslideshare.net Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the ring nitrogens become protonated, leading to even greater deactivation. thieme-connect.de Consequently, direct electrophilic substitutions like Friedel-Crafts reactions, nitration, or halogenation are generally not feasible on the unsubstituted pyrazine ring. thieme-connect.de For substitution to occur, the ring typically requires the presence of strong electron-donating (activating) groups or conversion to a pyrazine N-oxide, which increases the electron density of the ring carbons. thieme-connect.de

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. thieme-connect.de

Displacement of Hydrogen: Direct nucleophilic displacement of a hydrogen atom is not common but can occur with very strong nucleophiles. thieme-connect.de

Displacement of Leaving Groups: Nucleophilic substitution is much more common when a good leaving group, such as a halogen, is present on the ring. Halopyrazines are generally more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de The reaction can proceed through an SNAr mechanism, involving the formation of a stable Meisenheimer-type intermediate.

ANRORC Mechanism: In some cases, particularly with strong nucleophiles like amide ions, substitution can occur via a ring-opening-ring-closure mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure). thieme-connect.de

For this compound, the carboxamide group is a deactivating group, which would further disfavor electrophilic substitution and potentially influence the regioselectivity of nucleophilic attack if a suitable leaving group were present on the pyrazine ring.

| Substitution Type | Reactivity of Pyrazine Ring | Required Conditions | Mechanistic Pathway |

| Electrophilic | Highly deactivated. thieme-connect.deslideshare.net | Strong activating groups or N-oxide formation needed. thieme-connect.de | Standard EAS mechanism |

| Nucleophilic | Activated for attack. thieme-connect.de | Good leaving group (e.g., halogen) on the ring. thieme-connect.de | SNAr (addition-elimination) or ANRORC. thieme-connect.de |

Transformations at the Benzoate (B1203000) Ester and Amide Linkage

Beyond the reactions of the pyrazine ring, the benzoate ester and amide functionalities are key sites for chemical transformations.

Benzoate Ester Transformations: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, a reaction analogous to the saponification of fats.

Ester Hydrolysis: This reaction would yield the corresponding carboxylic acid, 4-(pyrazine-2-carboxamido)benzoic acid. scispace.com This transformation is significant as the presence of a terminal carboxylic acid group is often crucial for the biological activity in related retinoidal compounds. acs.org The reaction proceeds via a nucleophilic acyl substitution mechanism.

Amide Linkage Transformations: The amide linkage is a site of significant structural and chemical diversity.

Hydrolysis and Transamidation: As discussed in section 6.1, this linkage can be cleaved or modified.

Conformational Isomerism: The planarity of the amide bond results in cis-trans isomerism. For structurally similar 2-pyrazinylcarboxamidobenzoates, conformational studies have shown a strong preference for a trans-amide bond. This conformation is often stabilized by an intramolecular hydrogen bond between one of the pyrazine nitrogen atoms and the amide proton. acs.org

Photochemical and Thermal Reactivity of the Compound

The presence of multiple chromophores—the pyrazine ring and the benzoate system—suggests that this compound may exhibit interesting photochemical and thermal reactivity.

Photochemical Reactivity: Nitrogen-containing heterocyclic compounds are known to undergo a variety of photochemical reactions.

Reaction with Singlet Oxygen: Pyrazines and related six-membered heterocycles can react with singlet oxygen ('O₂), often generated using a photosensitizer and visible light, to form endoperoxides. psu.edu These intermediates can be unstable and rearrange to form other products. For example, irradiation of certain 1-alkyl-5,6-diarylpyrazin-2(1H)-ones in alcohol under oxygen leads to N-alkylacetamide derivatives via an endoperoxide intermediate. psu.edu

Excited-State Reactions: Upon absorption of UV light, the molecule can be promoted to a singlet or triplet excited state, which may undergo reactions not observed in the ground state. acs.org For some heterocyclic systems, these excited states can lead to intramolecular cyclization reactions. acs.org The specific photochemical behavior of this compound would depend on the nature of its lowest excited state and the available reaction pathways.

Thermal Reactivity:

Transamidation: As mentioned previously, a key thermal reaction for related pyrazine amides is transamidation in the molten state. dntb.gov.uascispace.com This indicates that at elevated temperatures, the amide bond becomes sufficiently labile to react with other nucleophiles present in the system.

Decarboxylation/Degradation: At very high temperatures, degradation of the molecule is expected. The stability of the pyrazine ring is generally high, but the ester and amide linkages are potential points of initial thermal decomposition. thieme-connect.de

| Reactivity Type | Potential Reaction | Conditions | Notes |

| Photochemical | Endoperoxide formation | Irradiation, O₂, sensitizer. psu.edu | Common for pyrazine-type rings. |

| Photochemical | Intramolecular cyclization | UV irradiation. acs.org | Dependent on excited state properties. |

| Thermal | Transamidation | High temperature (molten state). dntb.gov.uascispace.com | Observed in analogous pyrazinamide cocrystals. |

| Thermal | Decomposition | Very high temperatures | Cleavage likely at ester or amide linkages. |

Conclusion and Future Research Directions

Summary of Key Research Findings Pertaining to Methyl 2-(pyrazine-2-amido)benzoate

Direct research exclusively focused on this compound is limited. However, a comprehensive analysis of its structural components—the pyrazine (B50134) ring, the amide linkage, and the methyl benzoate (B1203000) group—and studies on closely related compounds provide significant insights.

The pyrazine moiety is a well-established pharmacophore in medicinal chemistry, known to be a core component in various biologically active molecules. researchgate.net Research on related 2-pyrazinylcarboxamidobenzoates has revealed potent retinoidal activity, which is the ability to induce cell differentiation. acs.org These studies have established critical structure-activity relationships, noting that the position of substituents on the benzoate ring is crucial for biological function. Specifically, a carboxylic acid group in the para position relative to the amide linkage was found to be essential for activity. acs.org Conformational analyses of these related molecules, through NMR and X-ray crystallography, indicate a preference for a trans-amide bond, which is stabilized by an internal hydrogen bond. acs.org

Furthermore, the general class of pyrazine derivatives has been investigated for a wide array of pharmacological activities, including potential applications as antimicrobial and antitumor agents. researchgate.netresearchgate.net Molecular docking studies on other pyrazine-2-carboxylic acid derivatives have suggested potential interactions with biological targets like Mycobacterium tuberculosis InhA protein, indicating a possible avenue for anti-tuberculosis drug development. researchgate.net

From a materials science perspective, the electron-deficient nature of the pyrazine ring makes it a valuable component in the design of luminescent materials and supramolecular assemblies. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 69873-69-4 | bldpharm.com |

| Molecular Formula | C13H11N3O3 | uni.lu |

| Molecular Weight | 257.24 g/mol | bldpharm.combiosynth.com |

| InChIKey | CNOOGAXMMZRSAF-UHFFFAOYSA-N | uni.lu |

| SMILES | COC(=O)C1=CC=CC=C1NC(=O)C2=NC=CN=C2 | bldpharm.comuni.lubiosynth.com |

| Monoisotopic Mass | 257.08005 Da | uni.lu |

Emerging Research Avenues and Untapped Potential for this compound

The untapped potential for this compound lies primarily in the fields of medicinal chemistry and materials science, extrapolated from research on analogous structures.

Medicinal Chemistry: Given that structurally similar 2-pyrazinylcarboxamidobenzoates exhibit retinoidal activity, a primary research avenue would be to screen this compound for similar effects on cell differentiation and proliferation. acs.org Furthermore, the established role of pyrazine derivatives as kinase inhibitors suggests that this compound could be evaluated against various kinases, such as Discoidin Domain Receptors (DDR1/DDR2), which are implicated in diseases like cancer. acs.org The antimicrobial potential of pyrazine compounds also warrants investigation of this molecule against various bacterial and fungal strains. nahrainuniv.edu.iqresearchgate.net

Materials Science: The pyrazine ring's inherent electronic properties make it a candidate for incorporation into novel organic materials. researchgate.net Future research could explore the potential of this compound as a building block for luminescent polymers or as a component in supramolecular structures with specific electronic or photophysical properties. researchgate.netnih.gov

Chemical Synthesis: The compound serves as a versatile scaffold for further chemical modification. biosynth.com The ester and amide functionalities provide reactive sites for creating a library of derivatives, which could then be screened for various biological activities, expanding the understanding of the structure-activity relationship for this class of molecules.

Methodological Advancements in the Study of Amide-Linked Heterocyclic Esters

The study of compounds like this compound has been significantly advanced by modern synthetic and analytical methodologies.

Advanced Synthesis and Catalysis: The construction and modification of amide-linked heterocyclic esters have moved beyond classical methods. Recent breakthroughs include the use of transition-metal catalysis, particularly nickel-catalyzed reactions, for the challenging cleavage and formation of amide C-N bonds. nih.govnih.gov These methods allow for the interconversion of amides and esters under mild conditions. Additionally, base-promoted direct amidation of esters has emerged as an efficient and more environmentally friendly alternative to traditional coupling agents for forming the crucial amide bond. rsc.org For stereocontrolled synthesis, ring-rearrangement metathesis (RRM) offers a powerful tool for creating complex heterocyclic structures with defined stereochemistry. rsc.org

Computational and Spectroscopic Analysis: Density Functional Theory (DFT) calculations have become indispensable for predicting and understanding the structural and electronic properties of these molecules. nih.govmdpi.com DFT methods are used to model catalytic cycles, predict spectroscopic data, and evaluate properties like the HOMO-LUMO energy gap, which is relevant for applications in materials science. nih.govmdpi.com Molecular docking studies, also computationally driven, are crucial for predicting the binding interactions of these molecules with biological targets, thereby guiding drug discovery efforts. researchgate.net

Structural Elucidation: Advances in analytical techniques remain critical. High-resolution mass spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for unambiguous structure confirmation. mdpi.comresearchgate.net Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure and intermolecular interactions, such as hydrogen bonding and π–π stacking, which are vital for understanding both biological activity and material properties. researchgate.netnih.gov

These advanced methodologies collectively enable a deeper and more efficient exploration of the chemical space occupied by amide-linked heterocyclic esters, paving the way for the discovery of new functions and applications.

Q & A

Q. How can researchers leverage X-ray diffraction data to analyze non-covalent interactions in the crystal lattice?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.